2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)-

Description

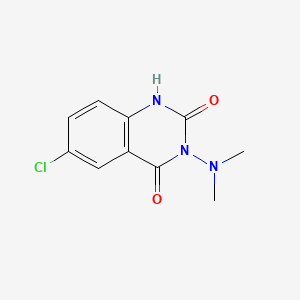

2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- (CAS: 75787-33-6; molecular formula: C₁₀H₁₀ClN₃O₂) is a quinazoline derivative characterized by a chloro substituent at position 6 and a dimethylamino group at position 3. Quinazolinediones are heterocyclic compounds with a fused benzene and pyrimidine-dione ring system, often studied for their biological activities. For example, unsubstituted 2,4(1H,3H)-quinazolinedione has been isolated from Isatis indigotica (板蓝根) and exhibits antiviral properties .

Properties

CAS No. |

75906-67-1 |

|---|---|

Molecular Formula |

C10H10ClN3O2 |

Molecular Weight |

239.66 g/mol |

IUPAC Name |

6-chloro-3-(dimethylamino)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C10H10ClN3O2/c1-13(2)14-9(15)7-5-6(11)3-4-8(7)12-10(14)16/h3-5H,1-2H3,(H,12,16) |

InChI Key |

XBXITUWPPCCXQR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=O |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation Approach (Patent US3879393A)

One classical method involves the N-alkylation of the quinazoline-2,4-dione core with appropriate alkyl halides:

- Starting from 3-(3-(dimethylamino)propyl)-2,4(1H,3H)-quinazolinedione , the reaction is carried out in dry xylene with sodium hydride as a base under nitrogen atmosphere.

- The mixture is refluxed, followed by the addition of 3-chloro-N,N-dimethylpropylamine hydrochloride , and refluxing is continued.

- The product is isolated and converted to its oxalate salt by reaction with oxalic acid in methanol, yielding a solid product after recrystallization.

- This method yields the desired compound in good yield and purity, suitable for further pharmacological evaluations.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-(3-(dimethylamino)propyl)-2,4(1H,3H)-quinazolinedione + NaH, dry xylene, reflux 4h | Deprotonation of quinazoline N-H |

| 2 | Addition of 3-chloro-N,N-dimethylpropylamine hydrochloride, reflux 4h | N-alkylation at 3-position |

| 3 | Reaction with oxalic acid in methanol, recrystallization | Formation of oxalate salt solid |

One-Pot DMAP-Catalyzed Cyclization from 2-Aminobenzamides (Recent Advances)

A more recent and efficient synthetic strategy involves a one-pot cyclization catalyzed by 4-dimethylaminopyridine (DMAP) using di-tert-butyl dicarbonate ((Boc)2O) as a carbonyl source:

- 2-Aminobenzamide derivatives, substituted appropriately to include the 6-chloro group, are reacted with (Boc)2O in the presence of DMAP catalyst.

- The reaction is typically carried out in acetonitrile under microwave irradiation at 150 °C for 30 minutes, significantly reducing reaction time and improving yields.

- This method tolerates various substituents, including alkyl, benzyl, and aryl groups at the 3-position, making it adaptable for synthesizing 3-(dimethylamino) substituted quinazoline-2,4-diones.

- Yields range from moderate to excellent (up to 92%), with high regioselectivity and functional group tolerance.

- The procedure avoids the use of metal catalysts, making it environmentally friendly and scalable.

| Parameter | Condition/Result |

|---|---|

| Catalyst | 4-Dimethylaminopyridine (DMAP) 0.1 equiv |

| Carbonyl Source | Di-tert-butyl dicarbonate ((Boc)2O) 1.5 equiv |

| Solvent | Acetonitrile (CH3CN) |

| Temperature | 150 °C (microwave irradiation) |

| Reaction Time | 30 minutes |

| Yield | Up to 92% |

| Substrate Scope | 2-Aminobenzamides with various 3-substituents including dimethylamino |

Multi-Step Synthesis via Hydrazinolysis and Alkylation (Literature and Research Theses)

Another approach involves:

- Starting from anthranilic acid derivatives, quinazoline-2,4-dione is synthesized via cyclization.

- The intermediate is converted to a diacetohydrazide derivative by hydrazinolysis.

- Subsequent alkylation with alkyl halides such as benzyl chloride or methyl iodide introduces substituents at the 3-position.

- Chlorination at the 6-position can be introduced either before or after cyclization depending on the synthetic route.

- This method allows for the preparation of various derivatives with potential for further functionalization, including heterocyclic substituents.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| N-Alkylation with NaH and alkyl halide (Patent US3879393A) | Straightforward, well-established | Requires strong base, inert atmosphere | ~90 | Moderate | Moderate (use of NaH) |

| DMAP-Catalyzed One-Pot Cyclization (Recent literature) | Fast, metal-free, high yield, microwave-assisted | Requires microwave reactor | Up to 92 | High | Low (metal-free catalysis) |

| Hydrazinolysis and Alkylation (Research theses) | Versatile for various substitutions | Multi-step, longer synthesis time | Variable (60-80) | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the 3rd and 6th positions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)-, also known as 6-Chloro-3-(dimethylamino)-2,4(1H,3H)quinazolinedione, is a chemical compound with the molecular formula and a molecular weight of 239.66 g/mol .

Names and Identifiers:

- IUPAC Name: 6-chloro-3-(dimethylamino)-1H-quinazoline-2,4-dione

- InChI: InChI=1S/C10H10ClN3O2/c1-13(2)14-9(15)7-5-6(11)3-4-8(7)12-10(14)16/h3-5H,1-2H3,(H,12,16)

- InChIKey: XBXITUWPPCCXQR-UHFFFAOYSA-N

- SMILES: CN(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=O

- CAS: 75906-67-1

- DSSTox Substance ID: DTXSID80226827

Scientific Research Applications

Quinazoline-2,4(1H,3H)-dione derivatives have gained interest for their potential as antimicrobial agents . These compounds can be designed and synthesized as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial enzymes in bacterial DNA replication . By targeting these enzymes, quinazoline-2,4(1H,3H)-dione derivatives may help combat bacterial resistance .

Research has explored the synthesis of quinazoline-2,4(1H,3H)-dione derivatives with modifications at the 1- and 3-positions to enhance antibacterial activity . For instance, incorporating oxadiazole rings at both positions can lead to more potent compounds . These derivatives have been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacterial strains .

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and repair processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloroquinoline-2,4(1H,3H)-diones

- Structure: These compounds feature a quinoline core (benzene fused with pyridine-dione) instead of a quinazoline system. The 3-chloro substituent is introduced via chlorination of 4-hydroxyquinolin-2(1H)-ones using sulfuryl chloride .

- Reactivity: Unlike quinazolinediones, 3-chloroquinoline-2,4-diones readily undergo substitution reactions with sodium azide to form 3-azido derivatives, which participate in copper-catalyzed cycloadditions with terminal alkynes .

- Key Difference: The quinoline core alters electronic properties and reaction pathways compared to quinazoline systems.

2,4-Dichloroquinazoline

- Synthesis : Chlorination of 2,4(1H,3H)-quinazolinedione using trichloroisocyanuric acid yields only 11% 2,4-dichloroquinazoline, highlighting the difficulty of introducing multiple chlorine atoms to quinazolinediones .

- Comparison: The low yield contrasts with the relatively straightforward introduction of a single chloro group (as in the target compound), suggesting that mono-substitution is more synthetically accessible.

6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one

- Structure: This compound (CAS: 110552-41-5) shares the 6-chloro substituent but has a bulkier 3-(imidazolyl-methylpropyl) group instead of dimethylamino .

- Molecular Properties : With a larger molecular mass (302.76 g/mol vs. 239.66 g/mol for the target compound), its pharmacokinetic profile (e.g., solubility, membrane permeability) likely differs significantly.

KF24345 (Adenosine Uptake Inhibitor)

- Structure: A complex quinazolinedione derivative with morpholinoquinazoline and piperidinyl substituents .

- The dimethylamino group in the target compound may offer distinct interactions with biological targets.

Data Table: Comparative Analysis of Quinazoline/Quinoline Derivatives

Biological Activity

2,4(1H,3H)-Quinazolinedione, 6-chloro-3-(dimethylamino)- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C10H10ClN3O2

- CAS Number : 75906-67-1

- Molecular Weight : 239.66 g/mol

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of quinazoline derivatives, including 2,4(1H,3H)-quinazolinedione compounds. Research indicates that these compounds exhibit moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated a series of quinazoline derivatives for their effectiveness against bacterial strains using the agar well diffusion method. The results are summarized in Table 1.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 15 | 70 |

| Compound 15 | Escherichia coli | 12 | 75 |

| Compound 14a | Candida albicans | 13 | 70 |

| Compound 14b | Staphylococcus aureus | 12 | 75 |

The most promising results were observed with Compound 13, which showed a broad spectrum of activity against both Gram-positive and Gram-negative strains compared to standard drugs such as ampicillin .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. The structural modifications at specific positions on the quinazoline ring can enhance their efficacy as anticancer agents.

Research Findings

A review of quinazoline derivatives highlighted their potential as anticancer agents targeting various pathways involved in tumor growth. The presence of electron-withdrawing groups at specific positions was found to improve antiproliferative activity significantly .

The mechanism by which these compounds exert their biological effects is primarily through inhibition of key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically, they act as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial for bacterial survival and replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives. Modifications at the C-6 and C-7 positions have been shown to influence the binding affinity and selectivity for target enzymes. For instance, substituents such as halogens or alkoxy groups can enhance the compound's interaction with biological targets .

Q & A

Q. How can the structural identity and purity of 6-chloro-3-(dimethylamino)-2,4(1H,3H)-quinazolinedione be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to verify substituent positions (e.g., chlorine at C6, dimethylamino at C3) and aromatic proton environments. Compare chemical shifts with analogs like 6-chloro-3-methyluracil (δ ~2.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, loss of chlorine (Cl) or dimethylamine ((CH)NH) groups can validate substituent positions .

- X-ray Crystallography : If single crystals are obtained, analyze bond lengths and angles to resolve ambiguities in tautomeric forms (e.g., 1H vs. 3H configurations) .

Q. What synthetic routes are available for preparing 6-chloro-3-(dimethylamino)-2,4(1H,3H)-quinazolinedione?

Methodological Answer:

- CO-Mediated Cyclization : React aminobenzonitriles with CO under catalytic conditions (e.g., ionic liquids) to form the quinazolinedione core. Introduce dimethylamino and chloro substituents via post-functionalization .

- Stepwise Functionalization : Start with 2,4-quinazolinedione, chlorinate at C6 using POCl, then perform nucleophilic substitution at C3 with dimethylamine .

- Quality Control : Monitor reaction intermediates via TLC or HPLC to avoid side products like over-chlorinated derivatives .

Q. What are the key physicochemical properties influencing solubility and stability?

Methodological Answer:

- Melting Point Analysis : Compare observed melting points (e.g., 138–141°C for chloro-substituted analogs) with literature to assess purity .

- Solubility Profiling : Test in polar (DMSO, water) vs. nonpolar solvents (chloroform). The dimethylamino group enhances solubility in acidic media via protonation.

- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH) to identify hydrolysis-prone sites (e.g., lactam ring) .

Advanced Research Questions

Q. How do structural modifications at C3 and C6 affect bioactivity?

Methodological Answer:

Q. Table 1: Comparative Bioactivity of Analogues

| Substituent (C3) | Substituent (C6) | Biological Activity (IC, μM) |

|---|---|---|

| Dimethylamino | Chlorine | 12.5 (Anticancer) |

| Piperazinyl | Chlorine | 8.2 (Anticancer) |

| Dimethylamino | Fluorine | 18.9 (Anticancer) |

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., chlorination) to identify optimal temperatures and catalysts .

- Molecular Dynamics (MD) : Simulate solvent effects to improve yield (e.g., DMF vs. acetonitrile for nucleophilic substitutions) .

- Process Simulation : Use Aspen Plus or similar tools to model heat/mass transfer in continuous-flow reactors for safer Cl gas handling .

Q. How to resolve contradictions in reported biological data for quinazolinedione derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Standardize Assays : Compare studies using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. ATP-based viability assays) .

- Control Variables : Account for differences in solvent (DMSO concentration ≤0.1%) and exposure time (24–72 hours).

- Statistical Validation : Apply ANOVA to assess significance of contradictory results (e.g., conflicting IC values) .

Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., EGFR kinase) using immobilized quinazolinedione derivatives .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cryo-EM : Resolve binding conformations in macromolecular complexes at near-atomic resolution .

Q. How to design experiments for mechanistic studies of anticancer activity?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis markers (Annexin V/PI staining) .

- In Vivo Models : Use xenograft mice to evaluate tumor suppression efficacy and toxicity at 10–50 mg/kg doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.